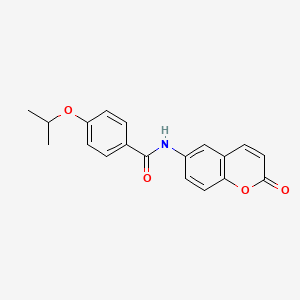

4-isopropoxy-N-(2-oxo-2H-chromen-6-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Molecular Structure Analysis

The molecular structure of “4-isopropoxy-N-(2-oxo-2H-chromen-6-yl)benzamide” can be inferred from similar compounds. For instance, the crystal structure of the potential active N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide has been determined from single crystal X-ray diffraction data .Chemical Reactions Analysis

The chemical reactions involving “4-isopropoxy-N-(2-oxo-2H-chromen-6-yl)benzamide” can be complex and diverse. For instance, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-isopropoxy-N-(2-oxo-2H-chromen-6-yl)benzamide” can be inferred from similar compounds. For instance, one of the synthesized compounds had a yield of 0.292 g (56.3%), and a melting point of 268–270°C .Scientific Research Applications

Anti-Inflammatory Activity

Coumarins, including 4-isopropoxy-N-(2-oxo-2H-chromen-6-yl)benzamide, have shown anti-inflammatory effects. Researchers have investigated their potential in modulating inflammatory pathways, which could be valuable for treating inflammatory diseases .

Antibacterial Properties

Studies have explored the antibacterial activity of coumarin derivatives. This compound might inhibit bacterial growth and could be a promising lead for developing new antibiotics .

Antifungal Effects

Coumarins have demonstrated antifungal properties. Researchers have investigated their efficacy against various fungal strains, making them potential candidates for antifungal drug development .

Antioxidant Potential

The compound’s antioxidant activity has been studied. Antioxidants play a crucial role in protecting cells from oxidative damage, and coumarins like this one may contribute to overall health .

Antiviral Applications

Coumarins have been explored for their antiviral properties. While more research is needed, they could be relevant in the fight against viral infections .

Potential as Anticancer Agents

Certain coumarin derivatives exhibit anticancer activity. Researchers have investigated their mechanisms of action, including inhibition of carbonic anhydrase, microtubule polymerization, and tumor angiogenesis. These findings suggest that compounds like 4-isopropoxy-N-(2-oxo-2H-chromen-6-yl)benzamide might have therapeutic potential in cancer treatment .

properties

IUPAC Name |

N-(2-oxochromen-6-yl)-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-12(2)23-16-7-3-13(4-8-16)19(22)20-15-6-9-17-14(11-15)5-10-18(21)24-17/h3-12H,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWECBIDYVBOBFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-isopropoxy-N-(2-oxo-2H-chromen-6-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Chloro-4-fluorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B2425671.png)

![2,6-difluoro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2425672.png)

![3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2425674.png)

![3-[4-(1H-imidazol-1-yl)phenyl]-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide](/img/structure/B2425676.png)

![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-methylpropanenitrile](/img/structure/B2425677.png)

![1-(4-bromophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2425682.png)

![2,3-dihydro-1H-cyclopenta[b]quinolin-9-ol](/img/structure/B2425684.png)

![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-2-(2-thienyl)acetamide](/img/structure/B2425692.png)